molecular formula C10H14O B7945181 (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol

(3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol

Cat. No.: B7945181
M. Wt: 150.22 g/mol
InChI Key: LDUKQFUHJZHLRC-WWGUJXLXSA-N
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Description

(3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is a complex organic compound characterized by its unique structure, which includes a hexahydroinden framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the catalytic hydrogenation of a precursor compound, which involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction conditions must be carefully controlled to ensure the desired stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-one
  • (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-carboxylic acid

Uniqueness

Compared to similar compounds, (3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2R,6R,7R)-tricyclo[5.2.1.02,6]dec-4-en-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2/t6-,7-,8-,9-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUKQFUHJZHLRC-WWGUJXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H]3C[C@H]2C(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37275-49-3
Record name Hexahydro-4,7-methano-1H-indenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound of the formula: ##STR3## wherein Rl is hydrogen or a methyl group, that is, tricyclo-[5.2.1.02,6 ]deca-8-yl methacrylate or tricyclo[5.2.1.02,6 ]-deca-8-yl acrylate, can be prepared by a conventional process for synthesizing a methacrylic or acrylic acid ester. For example, the compound of the formula (I) can be prepared by adding H2O to dicyclopentadiene to give dicyclopentenyl alcohol, which is changed to tricyclo-[5.2.1.02,6 ]deca-8-ol by catalytic hydrogenation reaction, followed by ester exchange reaction with methyl methacrylate or methyl acrylate, or condensation reaction with methacrylic acid, acrylic acid, methacrylic acid chloride or acrylic acid chloride.
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deca-8-yl methacrylate
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